molecular formula C30H22ClN5O2S B11641199 (5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11641199
M. Wt: 552.0 g/mol
InChI Key: FVAOHYQJKVIYQE-ONUIUJJFSA-N
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Description

The compound “(5Z)-2-(4-CHLOROPHENYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, a pyrazole ring, and a triazolo-thiazole moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorophenyl group, and the construction of the triazolo-thiazole core. Typical synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Triazolo-Thiazole Core: This can be synthesized through cyclization reactions involving thiosemicarbazides and α-haloketones.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions may target the pyrazole ring or the triazolo-thiazole core.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, the compound may be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-2-(4-BROMOPHENYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • **(5Z)-2-(4-FLUOROPHENYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H22ClN5O2S

Molecular Weight

552.0 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H22ClN5O2S/c1-3-15-38-25-14-11-21(16-19(25)2)27-22(18-35(33-27)24-7-5-4-6-8-24)17-26-29(37)36-30(39-26)32-28(34-36)20-9-12-23(31)13-10-20/h3-14,16-18H,1,15H2,2H3/b26-17-

InChI Key

FVAOHYQJKVIYQE-ONUIUJJFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)OCC=C

Origin of Product

United States

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